molecular formula C11H15N5O B11791243 2-(5-Amino-3-propyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

2-(5-Amino-3-propyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11791243
M. Wt: 233.27 g/mol
InChI Key: XBAATJMUMBHURH-UHFFFAOYSA-N
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Description

2-(5-Amino-3-propyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrazolylpyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-propyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or urea derivative under cyclization conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-propyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
  • 2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Uniqueness

2-(5-Amino-3-propyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

2-(5-amino-3-propylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H15N5O/c1-3-4-8-6-9(12)16(15-8)11-13-7(2)5-10(17)14-11/h5-6H,3-4,12H2,1-2H3,(H,13,14,17)

InChI Key

XBAATJMUMBHURH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)N)C2=NC(=CC(=O)N2)C

Origin of Product

United States

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